Sodium methyl sulfate can be used as a methylating agent in the synthesis of various organic compounds. For example, it can be used to convert phenol to anisole and synthesize hydroxyanilino quinolines, which are potential RET kinase inhibitors [1, 2].([1] Sigma-Aldrich: , [2] SCBT: )
Sodium methyl sulfate can be used as a starting material for the preparation of methylsulfate anion-based ionic liquids. These ionic liquids are used as catalysts in various organic reactions, including the Morita-Baylis-Hillman reaction [3].([3] Sigma-Aldrich: )
In combination with other materials, sodium methyl sulfate can be used to create hybrid nanomaterials with specific lamellar structures. Researchers use these structures to study self-assembly processes and their potential applications in various fields [4].([4] Sigma-Aldrich: )
Sodium methyl sulfate can be used to study the properties of micelles, which are self-assembled aggregates of molecules in aqueous solutions. Researchers investigate the rate-retarding effects of sodium methyl sulfate on the hydrolysis of specific compounds and its influence on micelle formation and structure [5].([5] Sigma-Aldrich: )
Sodium methyl sulfate is a salt formed by the reaction of sulfuric acid with methanol. It's readily soluble in water and slightly hygroscopic (absorbs moisture from the air) [].
This compound has significance in various research fields, including:
Sodium methyl sulfate has a simple ionic structure. The sodium cation (Na+) and the methyl sulfate anion (CH₃SO₄⁻) are linked by electrostatic attraction. The key feature is the tetrahedral arrangement of the sulfate group (SO₄²⁻) around the central sulfur atom [].
(CH₃OH) + H₂SO₄ -> CH₃NaO₄S + H₂O
Due to safety concerns (discussed later), this reaction should only be performed by trained professionals in a controlled laboratory environment.
This reaction contributes to secondary atmospheric chemistry by forming bisulfate ions from the sulfate radical anion .
Sodium methyl sulfate has been noted for its toxicity and corrosive properties. It can cause skin irritation and serious eye damage upon contact. Its biological activity is primarily of concern in toxicological studies rather than therapeutic applications, as it is not typically used in pharmaceuticals due to its hazardous nature .
Sodium methyl sulfate can be synthesized through various methods:
Sodium methyl sulfate is utilized in several applications:
Research has shown that sodium methyl sulfate interacts significantly with hydroxyl radicals in the atmosphere, leading to its oxidation and transformation into other chemical species. Studies indicate that approximately 40% of sodium methyl sulfate can be oxidized under certain conditions, contributing to the formation of secondary pollutants like bisulfate ions .
Sodium methyl sulfate shares similarities with several other compounds, particularly within the category of organosulfates. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Dimethyl Sulfate | Highly toxic; used as a potent methylating agent. | |
Sodium Sulfate | Commonly used as a drying agent; non-toxic. | |
Methyl Sulfate | Used in similar reactions but less stable than sodium methyl sulfate. | |
Ethyl Methyl Sulfate | Contains an ethyl group; used in similar applications but more complex. |
Sodium methyl sulfate is unique due to its specific role as the smallest organosulfate compound found in atmospheric studies, emphasizing its importance in environmental chemistry compared to its larger counterparts .
Irritant